molecular formula C16H11F3N2O5 B4362002 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE

Cat. No.: B4362002
M. Wt: 368.26 g/mol
InChI Key: MLLYFBGSBZJLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE typically involves multiple steps, including nitration, etherification, and amination reactionsThe final step involves the amination of the nitro-substituted benzofuran to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

Scientific Research Applications

3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities with 3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE but differ in their functional groups and biological activities .

Uniqueness

The uniqueness of this compound lies in its trifluoroethoxy and nitro functional groups, which confer distinct chemical and biological properties. These functional groups make the compound a valuable candidate for further research and development in various scientific fields .

Properties

IUPAC Name

3-[3-nitro-5-(2,2,2-trifluoroethoxy)anilino]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O5/c17-16(18,19)8-25-11-6-9(5-10(7-11)21(23)24)20-14-12-3-1-2-4-13(12)15(22)26-14/h1-7,14,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYFBGSBZJLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 2
Reactant of Route 2
3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 3
3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 4
Reactant of Route 4
3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 5
Reactant of Route 5
3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 6
Reactant of Route 6
3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.